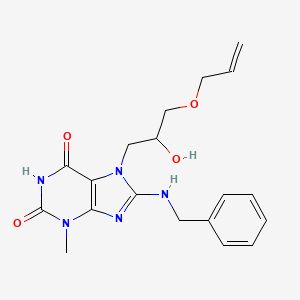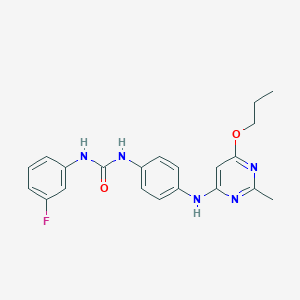
4'-(n-Butylthio)-2,2,2-trifluoroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-(n-Butylthio)-2,2,2-trifluoroacetophenone is a synthetic organic compound used in various scientific research fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thioetherification: : The synthesis typically begins with 2,2,2-trifluoroacetophenone. A butylthio group can be introduced via a nucleophilic substitution reaction using n-butylthiol and a suitable catalyst, such as a base like sodium hydride.
Industrial Production Methods: : On an industrial scale, the compound can be synthesized in a continuous flow reactor to ensure efficient mixing and heat transfer. The reaction conditions include maintaining the temperature around 50-70°C and using an inert atmosphere to prevent oxidation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, resulting in the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can be carried out using reagents such as lithium aluminum hydride, leading to the reduction of the ketone group to form alcohols.
Substitution: : Nucleophilic and electrophilic substitutions are possible, where the trifluoromethyl group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Strong nucleophiles like ammonia or grignard reagents.
Major Products Formed
Sulfoxides: and sulfones from oxidation.
Alcohols: from reduction.
Various substituted products from substitution reactions.
Aplicaciones Científicas De Investigación
4'-(n-Butylthio)-2,2,2-trifluoroacetophenone is utilized in:
Chemistry: : As an intermediate in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting compounds.
Biology: : Investigations into enzyme interactions, given its potential to act as an enzyme inhibitor.
Medicine: : Exploratory studies in drug development for antifungal and antibacterial properties.
Industry: : Used in the production of specialty chemicals and materials with specific properties attributed to the trifluoromethyl group.
Mecanismo De Acción
The mechanism by which 4'-(n-Butylthio)-2,2,2-trifluoroacetophenone exerts its effects involves interactions with molecular targets such as enzymes. The trifluoromethyl group significantly affects the molecule's lipophilicity, enabling it to permeate biological membranes and interact with target sites. This interaction can inhibit enzymatic activity or modify biochemical pathways, influencing biological processes.
Comparación Con Compuestos Similares
Comparing 4'-(n-Butylthio)-2,2,2-trifluoroacetophenone with other trifluoromethyl-substituted compounds:
Trifluoromethyl Ketones: : Similar structure but lack the butylthio group, leading to different reactivity and applications.
Trifluoromethyl Ethers: : Generally more volatile and less chemically stable.
Trifluoromethyl Sulfones: : Higher oxidation state sulfur atom, resulting in different chemical properties and applications.
Unique Features
The combination of a butylthio group and a trifluoromethyl group in the acetophenone framework imparts unique chemical properties, making it a versatile compound for various applications.
Similar Compounds
2,2,2-Trifluoroacetophenone
4'-(n-Butylthio)acetophenone
Trifluoromethylthiobenzene
Propiedades
IUPAC Name |
1-(4-butylsulfanylphenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3OS/c1-2-3-8-17-10-6-4-9(5-7-10)11(16)12(13,14)15/h4-7H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXHQTFDFMTBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4-(2-chloroacetyl)phenyl]hexanamide](/img/structure/B2797769.png)

![(2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B2797772.png)

![2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2797775.png)
![5-{2-[4-(trifluoromethoxy)phenyl]acetyl}-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2797776.png)
